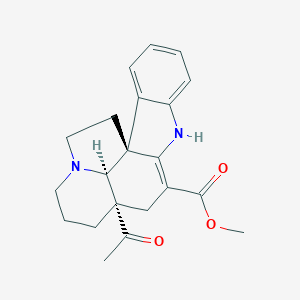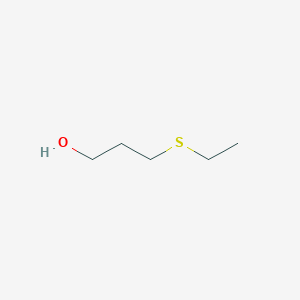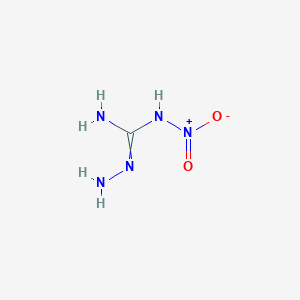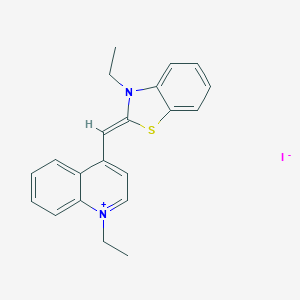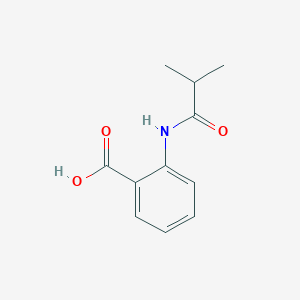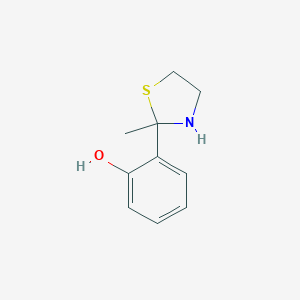
Phenol, 2,2'-oxybis(tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2'-oxybis(tetrachloro-), commonly known as Oxybisphenoxarsine (OBPA), is an organoarsenic compound that has been widely used as a pesticide and a chemical warfare agent. Its unique properties have made it an attractive compound for scientific research applications.
Mechanism of Action
Phenol, 2,2'-oxybis(tetrachloro- exerts its toxic effects by inhibiting the activity of enzymes that are involved in the synthesis of ATP, the energy currency of the cell. This leads to a decrease in cellular energy levels, which ultimately results in cell death.
Biochemical and Physiological Effects:
Phenol, 2,2'-oxybis(tetrachloro- has been shown to have toxic effects on various organs and systems in the body, including the liver, kidneys, and immune system. It has also been shown to have carcinogenic properties, with long-term exposure leading to an increased risk of cancer.
Advantages and Limitations for Lab Experiments
Phenol, 2,2'-oxybis(tetrachloro- has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to act as a fluorescent probe for metal ions. However, its toxic properties make it difficult to work with, and special precautions must be taken to ensure the safety of researchers.
Future Directions
There are several future directions for research on Phenol, 2,2'-oxybis(tetrachloro-. One area of interest is the development of new fluorescent probes based on Phenol, 2,2'-oxybis(tetrachloro- that can be used to detect other types of molecules in biological samples. Another area of interest is the development of new therapies for arsenic poisoning that target the mechanism of action of Phenol, 2,2'-oxybis(tetrachloro-. Additionally, more research is needed to fully understand the toxic effects of Phenol, 2,2'-oxybis(tetrachloro- on the body and to develop effective methods for mitigating these effects.
Synthesis Methods
Phenol, 2,2'-oxybis(tetrachloro- can be synthesized by reacting phenol with arsenic pentoxide and chlorosulfonic acid. The reaction produces a yellow crystalline solid that is highly soluble in organic solvents.
Scientific Research Applications
Phenol, 2,2'-oxybis(tetrachloro- has been used in various scientific research applications, including as a fluorescent probe for detecting the presence of metal ions in biological samples. It has also been used as a model compound for studying the behavior of arsenic compounds in the environment.
properties
CAS RN |
18632-75-2 |
|---|---|
Molecular Formula |
C12H2Cl8O3 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H2Cl8O3/c13-1-3(15)7(19)11(9(21)5(1)17)23-12-8(20)4(16)2(14)6(18)10(12)22/h21-22H |
InChI Key |
TUPJYILGMDGWKP-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)O |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)O |
Other CAS RN |
18632-75-2 |
synonyms |
2,2'-Oxybis(3,4,5,6-tetrachlorophenol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





